molecular formula C7H16N2O B12839118 (R)-1-Morpholinopropan-2-amine CAS No. 173336-87-3

(R)-1-Morpholinopropan-2-amine

Cat. No.: B12839118
CAS No.: 173336-87-3
M. Wt: 144.21 g/mol
InChI Key: SWZKXIPDGAAYKE-SSDOTTSWSA-N
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Description

®-1-Morpholinopropan-2-amine is a chiral amine compound that features a morpholine ring attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Morpholinopropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-chloropropan-2-amine.

    Nucleophilic Substitution: The ®-1-chloropropan-2-amine undergoes a nucleophilic substitution reaction with morpholine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of ®-1-Morpholinopropan-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1-Morpholinopropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of morpholine derivatives.

Scientific Research Applications

®-1-Morpholinopropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Morpholinopropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    (S)-1-Morpholinopropan-2-amine: The enantiomer of ®-1-Morpholinopropan-2-amine, which may have different biological activities and properties.

    N-Methylmorpholine: A structurally similar compound with a methyl group attached to the nitrogen atom of the morpholine ring.

    Morpholine: The parent compound without the propan-2-amine group.

Uniqueness: ®-1-Morpholinopropan-2-amine is unique due to its chiral nature and the presence of both a morpholine ring and a propan-2-amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

173336-87-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-1-morpholin-4-ylpropan-2-amine

InChI

InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

SWZKXIPDGAAYKE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN1CCOCC1)N

Canonical SMILES

CC(CN1CCOCC1)N

Origin of Product

United States

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